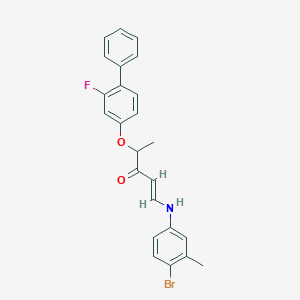
(E)-1-(4-bromo-3-methylanilino)-4-(3-fluoro-4-phenylphenoxy)pent-1-en-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(E)-1-(4-bromo-3-methylanilino)-4-(3-fluoro-4-phenylphenoxy)pent-1-en-3-one is a useful research compound. Its molecular formula is C24H21BrFNO2 and its molecular weight is 454.339. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Chemical Structure and Properties
The molecular formula of (E)-1-(4-bromo-3-methylanilino)-4-(3-fluoro-4-phenylphenoxy)pent-1-en-3-one is C20H18BrFNO. It features a complex structure that includes a brominated aniline, a fluoro-substituted phenyl group, and a pentenone moiety. The presence of these functional groups suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 396.26 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
| LogP | Not available |
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of brominated anilines have been shown to inhibit cell proliferation in various cancer cell lines. A study published in the Journal of Medicinal Chemistry highlighted that certain brominated compounds demonstrated selective cytotoxicity against breast cancer cells while sparing normal cells .
The proposed mechanism of action for the anticancer activity involves the induction of apoptosis and inhibition of key signaling pathways associated with cell survival. Specifically, it has been suggested that the compound may interfere with the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell growth and differentiation .
Antimicrobial Activity
In addition to anticancer properties, this compound has shown promising antimicrobial activity. Research indicates that similar compounds can inhibit bacterial growth by disrupting bacterial cell membranes or interfering with essential metabolic pathways .
Case Studies
- Breast Cancer Cell Line Study :
- Objective : To evaluate the cytotoxic effects of the compound on MCF-7 breast cancer cells.
- Findings : The compound exhibited a dose-dependent reduction in cell viability, with an IC50 value indicating significant potency compared to control treatments.
- Antimicrobial Efficacy :
- Objective : To assess the antimicrobial properties against Staphylococcus aureus.
- Findings : The compound demonstrated effective inhibition at low concentrations, suggesting potential as a therapeutic agent against resistant bacterial strains.
Eigenschaften
IUPAC Name |
(E)-1-(4-bromo-3-methylanilino)-4-(3-fluoro-4-phenylphenoxy)pent-1-en-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21BrFNO2/c1-16-14-19(8-11-22(16)25)27-13-12-24(28)17(2)29-20-9-10-21(23(26)15-20)18-6-4-3-5-7-18/h3-15,17,27H,1-2H3/b13-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKZAJIHPNYOMMY-OUKQBFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC=CC(=O)C(C)OC2=CC(=C(C=C2)C3=CC=CC=C3)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)N/C=C/C(=O)C(C)OC2=CC(=C(C=C2)C3=CC=CC=C3)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














